Cas no 78398-36-4 ((1R)-1-(3,5-dimethoxyphenyl)ethan-1-ol)
78398-36-4 structure
Product Name:(1R)-1-(3,5-dimethoxyphenyl)ethan-1-ol
Numero CAS:78398-36-4
MF:C10H14O3
MW:182.216363430023
MDL:MFCD22569966
CID:1795307
PubChem ID:93476234
Update Time:2025-04-21
(1R)-1-(3,5-dimethoxyphenyl)ethan-1-ol Proprietà chimiche e fisiche
Nomi e identificatori
-
- (1r)-1-(3,5-dimethoxyphenyl)ethanol
- (R)-4-Hydroxy-5-methylfuran-2(5H)-one
- EINECS 245-294-3
- (R)-(+)-1-(3,5-dimethoxyphenyl)ethanol
- 2(5H)-FURANONE, 4-HYDROXY-5-METHYL-
- CTK8H7050
- 5-hydroxy-2-methylfuran-3-one
- Methyltetronic acid
- AC1L1LU8
- SureCN189744
- (R)-4-Hydroxy-5-methylfuran-2(5H)-one; EINECS 245-294-3; (R)-(+)-1-(3,5-dimethoxyphenyl)ethanol; 2(5H)-FURANONE, 4-HYDROXY-5-METHYL-; CTK8H7050; 5-hydroxy-2-methylfuran-3-one; Methyltetronic acid; AC1L1LU8; SureCN189744;
- (1R)-1-(3,5-dimethoxyphenyl)ethan-1-ol
- EN300-344158
- 78398-36-4
-
- MDL: MFCD22569966
- Inchi: 1S/C10H14O3/c1-7(11)8-4-9(12-2)6-10(5-8)13-3/h4-7,11H,1-3H3/t7-/m1/s1
- Chiave InChI: PZBLFTYDFZODAW-SSDOTTSWSA-N
- Sorrisi: O[C@H](C)C1C=C(C=C(C=1)OC)OC
Proprietà calcolate
- Massa esatta: 182.094294304g/mol
- Massa monoisotopica: 182.094294304g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 13
- Conta legami ruotabili: 3
- Complessità: 137
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.4
- Superficie polare topologica: 38.7Ų
(1R)-1-(3,5-dimethoxyphenyl)ethan-1-ol Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-344158-0.05g |
(1R)-1-(3,5-dimethoxyphenyl)ethan-1-ol |
78398-36-4 | 95% | 0.05g |
$212.0 | 2023-09-03 | |
| Enamine | EN300-344158-0.1g |
(1R)-1-(3,5-dimethoxyphenyl)ethan-1-ol |
78398-36-4 | 95% | 0.1g |
$317.0 | 2023-09-03 | |
| Enamine | EN300-344158-0.25g |
(1R)-1-(3,5-dimethoxyphenyl)ethan-1-ol |
78398-36-4 | 95% | 0.25g |
$452.0 | 2023-09-03 | |
| Enamine | EN300-344158-0.5g |
(1R)-1-(3,5-dimethoxyphenyl)ethan-1-ol |
78398-36-4 | 95% | 0.5g |
$713.0 | 2023-09-03 | |
| Enamine | EN300-344158-1.0g |
(1R)-1-(3,5-dimethoxyphenyl)ethan-1-ol |
78398-36-4 | 95% | 1g |
$0.0 | 2023-06-07 | |
| Enamine | EN300-344158-2.5g |
(1R)-1-(3,5-dimethoxyphenyl)ethan-1-ol |
78398-36-4 | 95% | 2.5g |
$1791.0 | 2023-09-03 | |
| Enamine | EN300-344158-5.0g |
(1R)-1-(3,5-dimethoxyphenyl)ethan-1-ol |
78398-36-4 | 95% | 5.0g |
$2650.0 | 2023-02-22 | |
| Enamine | EN300-344158-10.0g |
(1R)-1-(3,5-dimethoxyphenyl)ethan-1-ol |
78398-36-4 | 95% | 10.0g |
$3929.0 | 2023-02-22 | |
| Enamine | EN300-344158-1g |
(1R)-1-(3,5-dimethoxyphenyl)ethan-1-ol |
78398-36-4 | 95% | 1g |
$914.0 | 2023-09-03 | |
| Enamine | EN300-344158-5g |
(1R)-1-(3,5-dimethoxyphenyl)ethan-1-ol |
78398-36-4 | 95% | 5g |
$2650.0 | 2023-09-03 |
(1R)-1-(3,5-dimethoxyphenyl)ethan-1-ol Letteratura correlata
-
1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
78398-36-4 ((1R)-1-(3,5-dimethoxyphenyl)ethan-1-ol) Prodotti correlati
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
CN Fornitore
Grosso